molecular formula C10H12ClNO3 B13472388 methyl O-(2-chlorophenyl)serinate

methyl O-(2-chlorophenyl)serinate

Cat. No.: B13472388
M. Wt: 229.66 g/mol
InChI Key: WRXWJFUAHXXTOF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-chlorophenoxy)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a chlorophenoxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2-chlorophenoxy)propanoate typically involves the reaction of 2-chlorophenol with an appropriate amino acid derivative. One common method is the esterification of 2-chlorophenol with methyl 2-amino-3-hydroxypropanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl 2-amino-3-(2-chlorophenoxy)propanoate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-chlorophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenolic derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-(2-chlorophenoxy)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-chlorophenoxy)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chlorophenoxy)propanoate
  • Methyl 2-amino-3-(3-chlorophenoxy)propanoate
  • Ethyl 2-amino-3-(2-chlorophenoxy)propanoate

Uniqueness

Methyl 2-amino-3-(2-chlorophenoxy)propanoate is unique due to the specific position of the chlorine atom on the phenoxy group. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 2-amino-3-(2-chlorophenoxy)propanoate

InChI

InChI=1S/C10H12ClNO3/c1-14-10(13)8(12)6-15-9-5-3-2-4-7(9)11/h2-5,8H,6,12H2,1H3

InChI Key

WRXWJFUAHXXTOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COC1=CC=CC=C1Cl)N

Origin of Product

United States

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